molecular formula C20H24N2O3 B3907101 4-isobutoxy-N-[4-(propionylamino)phenyl]benzamide

4-isobutoxy-N-[4-(propionylamino)phenyl]benzamide

Cat. No. B3907101
M. Wt: 340.4 g/mol
InChI Key: VNYMENJLDACZOZ-UHFFFAOYSA-N
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Description

“4-isobutoxy-N-[4-(propionylamino)phenyl]benzamide” is a chemical compound with the molecular formula C20H24N2O3 . It is a derivative of benzamide and has a molecular weight of 340.4 g/mol .


Molecular Structure Analysis

The molecular structure of “4-isobutoxy-N-[4-(propionylamino)phenyl]benzamide” includes a benzamide core with an isobutoxy group and a propionylamino group attached to the phenyl rings . The exact structure can be represented by the InChI string and the Canonical SMILES string provided in the PubChem database .


Physical And Chemical Properties Analysis

“4-isobutoxy-N-[4-(propionylamino)phenyl]benzamide” has several computed properties, including a XLogP3-AA value of 3.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a rotatable bond count of 7 . Its topological polar surface area is 67.4 Ų .

properties

IUPAC Name

4-(2-methylpropoxy)-N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-19(23)21-16-7-9-17(10-8-16)22-20(24)15-5-11-18(12-6-15)25-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYMENJLDACZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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